Axillaridine

描述

Historical Context and Significance in Natural Product Chemistry

Axillaridine, along with the related compound axillarine, was first isolated from the seeds of Crotalaria axillaris. core.ac.ukresearchgate.netresearchgate.net These compounds are classified as pyrrolizidine (B1209537) alkaloids, a group of secondary metabolites known for their presence in various plant species. core.ac.ukresearchgate.net The initial structural elucidation of this compound was a significant achievement in natural product chemistry, contributing to the understanding of macrocyclic diester pyrrolizidine alkaloids. researchgate.netresearchgate.net The isolation process from natural sources typically involves solvent extraction followed by chromatographic techniques for purification. The structural framework is then determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The significance of pyrrolizidine alkaloids, and by extension this compound, in natural product chemistry is multifaceted. They possess complex and diverse chemical structures that present interesting challenges for isolation and synthesis. nih.govresearchgate.net Furthermore, these alkaloids are produced by plants as a defense mechanism, which drives research into their ecological roles and interactions. researchgate.netscispace.com The study of such compounds contributes to the broader knowledge of chemical diversity in nature. researchgate.net

While initially identified in Crotalaria axillaris, a plant in the Fabaceae family, a compound named this compound A has also been isolated from plants of the Buxaceae family, such as Pachysandra axillaris, Pachysandra procumbens, and Sarcococca saligna. nih.govd-nb.info It is important to note that this compound from Crotalaria is a pyrrolizidine alkaloid, whereas this compound A from Pachysandra and Sarcococca is a steroidal alkaloid. core.ac.ukd-nb.infonih.gov This article focuses on the pyrrolizidine alkaloid.

Overview of Research Trajectories for Complex Alkaloids

The study of complex alkaloids like this compound generally follows a well-established research trajectory in natural product science. This pathway is crucial for understanding the compound's properties and potential applications.

The typical workflow includes the following stages:

Isolation and Purification : The initial step involves extracting the compound from its natural source. uni-hamburg.de This is followed by various chromatographic methods to isolate the pure alkaloid from a complex mixture of plant metabolites.

Structure Elucidation : Once a pure compound is obtained, its chemical structure is determined. uni-hamburg.de This is a critical phase that employs advanced analytical techniques. High-resolution mass spectrometry helps to determine the molecular formula, while 1D and 2D NMR spectroscopy are used to map the connectivity and stereochemistry of the atoms within the molecule. creative-proteomics.com

Total Synthesis : To confirm the elucidated structure and to provide a renewable source for further study, chemists often undertake the total synthesis of the natural product. smolecule.com This involves creating the molecule in the laboratory from simpler, commercially available starting materials. The total synthesis of the necic acid component of this compound has been a subject of study. researchgate.netuni-muenchen.de

Biosynthesis Studies : Researchers also investigate how the alkaloid is produced in the host organism. wikipedia.org This involves identifying the enzymatic pathways and precursor molecules that lead to the formation of the final compound. For pyrrolizidine alkaloids in general, biosynthesis starts from the amino acids L-arginine and L-ornithine. researchgate.net

Analog Synthesis and Biological Screening : With a confirmed structure and a synthetic route, researchers can create analogs of the natural product by modifying its chemical structure. smolecule.com These analogs, along with the original compound, are then screened for various biological activities to explore their potential. nih.govfrontiersin.org

Current State of Knowledge on this compound

Research on this compound has provided valuable insights into its chemical nature. As a pyrrolizidine alkaloid, it is part of a large family of compounds with a characteristic bicyclic pyrrolizidine core structure. scispace.comwikipedia.org

The biosynthesis of pyrrolizidine alkaloids is understood to begin with the formation of a necine base from amino acid precursors. researchgate.net This base is then esterified with one or more necic acids to form the final alkaloid structure. The specific enzymes and intermediates in the biosynthetic pathway of this compound itself are a subject for more detailed investigation.

Table 1: General Spectroscopic Data for Alkaloid Characterization

| Technique | Information Provided |

|---|---|

| Mass Spectrometry (MS) | Provides the molecular weight and molecular formula of the compound. Fragmentation patterns can give clues about the structure. |

| ¹H NMR | Identifies the different types of hydrogen atoms (protons) in the molecule and their chemical environment. |

| ¹³C NMR | Identifies the different types of carbon atoms in the molecule. |

| 2D NMR (e.g., COSY, HMBC) | Shows correlations between different atoms, helping to piece together the complete molecular structure. |

In the broader context of pyrrolizidine alkaloids, studies have identified their presence and distribution in various Crotalaria species. researchgate.net Research has also touched upon the chemical reactions they can undergo, such as hydrolysis and oxidation. smolecule.com The investigation into the biological activities of related compounds continues to be an active area of research.

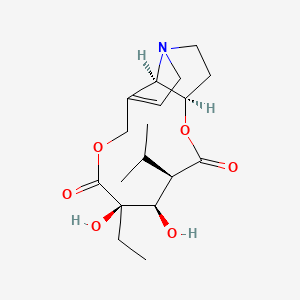

Structure

3D Structure

属性

IUPAC Name |

(1R,4R,5R,6R,16R)-6-ethyl-5,6-dihydroxy-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-4-18(23)15(20)13(10(2)3)16(21)25-12-6-8-19-7-5-11(14(12)19)9-24-17(18)22/h5,10,12-15,20,23H,4,6-9H2,1-3H3/t12-,13-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBXHCOARFTKGZ-VFCJXBEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C(C(=O)OC2CCN3C2C(=CC3)COC1=O)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1([C@@H]([C@H](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC1=O)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23506-96-9 | |

| Record name | Axillaridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023506969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence, Isolation, and Distribution Studies

Natural Sources and Botanical Origins

Axillaridine has been identified and isolated from several plant species, primarily within the Buxaceae and Fabaceae families.

Buxaceae Family: The primary source of this compound is Pachysandra axillaris, a species belonging to the Buxaceae family. It has also been isolated from other members of this genus, including Pachysandra terminalis and Pachysandra procumbens. researchgate.netscilit.comnih.gov Additionally, research has indicated the presence of this compound in Sarcococca saligna, another genus within the Buxaceae family. researchgate.net

Fabaceae Family: The compound has also been found in the plant family Fabaceae, which is one of the largest families of flowering plants. hawaii.edubyjus.com Specifically, studies have detected this compound in Crotalaria axillaris. researchgate.net The genus Crotalaria is known for producing a variety of pyrrolizidine (B1209537) alkaloids. researchgate.netpshsciences.org

Asteraceae and Boraginaceae Families: While direct isolation of this compound from these families is not explicitly detailed in the provided results, it is worth noting that pyrrolizidine alkaloids, the broader class to which this compound belongs, are commonly produced by plants in the Asteraceae and Boraginaceae families. tandfonline.com

Table 1: Plant Families and Species Containing this compound

| Family | Genus | Species |

| Buxaceae | Pachysandra | Pachysandra axillaris |

| Pachysandra terminalis researchgate.net | ||

| Pachysandra procumbens scilit.comnih.gov | ||

| Sarcococca | Sarcococca saligna researchgate.net | |

| Fabaceae | Crotalaria | Crotalaria axillaris researchgate.net |

Geographical Distribution of Source Organisms

The geographical distribution of plants containing this compound is widespread, reflecting the distribution of their respective families.

Pachysandra axillaris, a primary source, is notably found in Yunnan Province, China. The Buxaceae family, in general, has a broad distribution across various climates.

The Fabaceae family, which includes Crotalaria axillaris, is found in both temperate and tropical regions worldwide. hawaii.edu The genus Crotalaria itself is widely distributed in tropical and subtropical areas. pshsciences.org Specifically, studies on Crotalaria species containing pyrrolizidine alkaloids have been conducted on plants collected in Ethiopia. researchgate.net

The Asteraceae family is cosmopolitan, found in a vast array of ecological habitats globally, with the exception of Antarctica. nih.gov

Methodologies for Isolation and Purification

The isolation and purification of this compound from its natural sources involve a multi-step process that begins with extraction from the plant matrix, followed by chromatographic separation to obtain the pure compound.

Extraction Techniques from Biological Matrices

The initial step in isolating this compound is the extraction of the compound from the plant material. gsconlinepress.com This is typically achieved through solvent extraction, a process that uses a solvent to dissolve the desired compounds from the plant tissue. groupeberkem.com

A common method involves using 95% ethanol. The plant material, such as the roots and stems of Pachysandra axillaris, is subjected to reflux extraction with ethanol. This process is often repeated multiple times to ensure the maximum yield of the alkaloids. Other solvents that can be used for plant extraction include water, acetone, chloroform, and ether. nih.gov The choice of solvent is crucial and depends on the polarity of the target compound. nih.gov

General extraction procedures that may be employed include maceration, infusion, percolation, and Soxhlet extraction. groupeberkem.comnih.gov Maceration involves soaking the plant material in a solvent for an extended period, while decoction involves boiling the plant material in a solvent. groupeberkem.com

Chromatographic Separation Protocols

Following extraction, the crude extract contains a mixture of various compounds. To isolate this compound, chromatographic techniques are employed. khanacademy.org Chromatography separates components of a mixture based on their different affinities for a stationary phase and a mobile phase. khanacademy.org

Column chromatography is a fundamental technique used in the purification of this compound. libretexts.org In this method, a glass column is packed with a solid adsorbent, known as the stationary phase, such as silica (B1680970) gel. khanacademy.org

The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. khanacademy.org The different compounds in the extract travel down the column at different rates depending on their interaction with the stationary phase, leading to their separation. khanacademy.org

For the purification of this compound, a silica gel column is often used with a gradient of solvents, such as a mixture of dichloromethane (B109758) and methanol. The fractions containing the desired compound are collected as they elute from the column. Further purification steps may involve other chromatographic techniques like Sephadex LH-20 size-exclusion chromatography and preparative High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of isolated natural products like this compound. moravek.com Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities that may be present in the crude extract or after initial purification steps. torontech.com The primary goal of HPLC in this context is to quantify the purity of the this compound sample and ensure it is free from contaminants that could interfere with subsequent structural analysis or biological assays. moravek.com

Research findings indicate that the purity of this compound can be determined with high accuracy using HPLC. For instance, analysis has shown that certain extraction and purification methods can yield this compound with a purity of 97%. researcher.life The process involves a stationary phase, typically a silica-based column, and a mobile phase, which is a carefully selected solvent system. moravek.com As the sample travels through the column, components separate based on their affinity for the two phases. torontech.com A detector, commonly a photodiode array (PDA) or UV-Vis detector, measures the absorbance of the eluting components, generating a chromatogram. torontech.comsepscience.com The purity of this compound is determined by comparing the area of its peak in the chromatogram to the total area of all detected peaks. sepscience.com

Table 1: HPLC Parameters for Purity Assessment of this compound

| Parameter | Description | Significance in Purity Assessment |

|---|---|---|

| Stationary Phase | Typically a C18 reversed-phase silica gel column. | Provides the surface for differential adsorption of this compound and impurities. |

| Mobile Phase | A gradient mixture of organic solvents (e.g., acetonitrile) and water. | The solvent composition is adjusted to achieve optimal separation (resolution) between the this compound peak and impurity peaks. sepscience.com |

| Detector | Photodiode Array (PDA) or UV-Vis Detector. | Quantifies the amount of substance by measuring UV absorbance, allowing for the calculation of peak area. torontech.com |

| Purity Result | Reported as a percentage (e.g., 97%). researcher.life | Confirms the success of the purification process and the suitability of the sample for further analysis. moravek.com |

Thin-Layer Chromatography (TLC) for Fractionation

Thin-Layer Chromatography (TLC) is a versatile and widely used chromatographic technique for the separation and fractionation of compounds from plant extracts during the isolation of natural products like this compound. uad.ac.id It is often employed as a preliminary analytical step to monitor the progress of column chromatography or as a preparative method to isolate small quantities of the pure compound. wikipedia.org The technique separates compounds based on their differential partitioning between a solid stationary phase (adsorbent) coated on a plate and a liquid mobile phase that moves up the plate by capillary action. wikipedia.org

In the context of this compound isolation, plant extracts are subjected to various separation processes, including column chromatography. TLC is used to analyze the fractions collected from the column. By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, researchers can identify which fractions contain the target compound. savemyexams.com Fractions showing a spot corresponding to the Rf value of this compound are then combined for further purification. For preparative TLC, a thicker layer of adsorbent is used, allowing a larger amount of the mixture to be applied and subsequently scraped from the plate for recovery. wikipedia.org Visualization of the separated spots for colorless compounds like this compound is typically achieved by viewing the plate under UV light. savemyexams.com

Table 2: Typical TLC System for this compound Fractionation

| Component | Material/Method | Role in Fractionation |

|---|---|---|

| Stationary Phase | Glass or aluminum plates coated with silica gel (SiO₂) or alumina (B75360) (Al₂O₃). savemyexams.com | The polar adsorbent binds to the compounds in the mixture with varying strengths. |

| Mobile Phase | A mixture of organic solvents, often with varying polarities (e.g., hexane/ethyl acetate). | The solvent carries the compounds up the plate; separation occurs based on the competition between solubility in the mobile phase and adsorption to the stationary phase. savemyexams.com |

| Application | The crude extract or column fraction is dissolved in a solvent and spotted on the baseline of the TLC plate. savemyexams.com | Introduces the sample to the chromatographic system. |

| Visualization | UV light. savemyexams.com | Allows for the detection of the separated, colorless compound spots on the plate. |

Crystallization Techniques for Structural Analysis

Crystallization is a critical final step in the isolation of a pure compound, essential for unequivocal structural determination by methods like single-crystal X-ray diffraction. rsc.org Obtaining high-quality crystals of this compound is necessary to determine its three-dimensional molecular structure at an atomic level. rsc.orgtandfonline.com The process involves carefully creating conditions of supersaturation, where the solubility of the compound is reduced, prompting the slow formation of a highly ordered crystal lattice. mt.com

Several techniques are employed to achieve crystallization of small organic molecules like steroidal alkaloids. The choice of method depends on the solubility properties of the compound and the quantity of material available. mt.comunifr.ch The vapor diffusion method, in either a hanging or sitting drop setup, is one of the most common and effective techniques. americanpeptidesociety.org In this method, a solution of the purified this compound is allowed to equilibrate with a larger reservoir of a precipitant solution in a sealed chamber. The slow diffusion of vapor gradually increases the concentration of the compound, leading to crystal growth. americanpeptidesociety.org Another common method is slow evaporation, where the solvent of a saturated solution of the compound is allowed to evaporate slowly, again increasing the concentration to the point of crystallization.

Table 3: Crystallization Techniques for Structural Analysis of this compound

| Technique | Principle | Advantages for Alkaloid Crystallization |

|---|---|---|

| Slow Evaporation | A solution of the compound is left in an open or partially covered container, allowing the solvent to evaporate slowly, thus increasing the solute concentration to induce crystallization. mt.com | Simple setup; effective for compounds that are highly soluble in volatile solvents. |

| Vapor Diffusion | A drop of the compound solution equilibrates via the vapor phase with a reservoir containing a precipitant, leading to a slow increase in concentration and crystal formation. americanpeptidesociety.org | Requires only small amounts of material; allows for fine control over the rate of crystallization, often yielding high-quality crystals. americanpeptidesociety.org |

| Solvent Layering | A solvent in which the compound is soluble is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix. unifr.ch | Useful for compounds that may oil out or precipitate too quickly with other methods. |

Structural Elucidation and Stereochemical Characterization

Spectroscopic Approaches for Structural Determination

The definitive structure of Axillaridine was established through a combination of powerful spectroscopic methods, each providing unique insights into its atomic arrangement and connectivity. nepjol.infonepjol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in the structural analysis of this compound, providing a detailed map of its proton and carbon framework. nepjol.infonepjol.info

One-dimensional NMR techniques, including ¹H and ¹³C NMR, have been instrumental in identifying the fundamental building blocks of the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals characteristic signals that have been assigned to specific protons within the steroidal backbone and its substituents. nepjol.info Key resonances include a singlet for the C4-H proton at approximately δ 5.71 ppm. A multiplet observed around δ 3.28 ppm is attributed to the C17-H proton. Furthermore, a distinct six-proton singlet at δ 2.92 ppm corresponds to the two methyl groups of the N(CH₃)₂ moiety. Other notable signals include multiplets for aromatic protons, typically observed between δ 7.37 and 7.77 ppm, which are characteristic of a disubstituted benzene (B151609) ring. nepjol.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum displays a total of 30 or 31 signals, which can be resolved into methyl, methylene, methine, and quaternary carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). nepjol.info Significant downfield signals at approximately δ 199.8 ppm and δ 170.5 ppm are assigned to the C3 carbonyl and the benzamide (B126) carbonyl carbons, respectively. The carbon atom at the C17 position typically resonates around δ 56.7 ppm.

| ¹H NMR Chemical Shifts (CDCl₃) | ¹³C NMR Chemical Shifts (CDCl₃) |

| Proton | δ (ppm) |

| C4-H | 5.71 (s) |

| C17-H | 3.28 (m) |

| N(CH₃)₂ | 2.92 (s, 6H) |

| Aromatic-H | 7.37-7.77 (m) |

| H-2 | 2.32, 1.72 (m) |

| H-20 | 2.45 (m) |

| -NMe₂ | 2.18 (s, 6H) |

Table compiled from data reported in various studies. nepjol.info

Two-dimensional NMR experiments have been indispensable in assembling the complete structural puzzle of this compound by establishing correlations between different nuclei. nepjol.infonepjol.infonumberanalytics.comprinceton.eduresearchgate.netsdsu.edu

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. This technique helps to connect adjacent protons in the steroidal rings and the side chain. nepjol.infonumberanalytics.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate the chemical shifts of protons directly attached to carbon atoms. numberanalytics.comprinceton.edusdsu.edu This provides unambiguous one-bond C-H connectivity information, aiding in the assignment of both the ¹H and ¹³C spectra. nepjol.infoemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying long-range (two- to three-bond) correlations between protons and carbons. numberanalytics.comprinceton.edusdsu.edu These correlations are vital for connecting different fragments of the molecule, such as linking the benzoyl group to the steroidal A-ring and establishing the position of the dimethylamino group. nepjol.inforesearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. numberanalytics.comresearchgate.net By observing through-space correlations, the relative stereochemistry of various chiral centers within the this compound molecule can be determined.

One-Dimensional NMR (¹H, ¹³C) for Backbone Analysis

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. researchgate.netwikipedia.orgintertek.com High-resolution mass spectrometry (HRMS) has precisely determined the molecular formula of this compound A as C₃₀H₄₂N₂O₂. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is typically around 463.3301, which is in close agreement with the calculated value. The fragmentation patterns observed in the mass spectrum provide characteristic information about the steroidal structure and its substituents. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in the this compound molecule. nepjol.infocore.ac.uk The IR spectrum of this compound typically exhibits characteristic absorption bands. A prominent band around 3384 cm⁻¹ is indicative of an N-H stretching vibration, corresponding to the amide group. nepjol.info The presence of carbonyl groups is confirmed by strong absorption peaks, such as the one for the conjugated ketone in the A-ring and the amide carbonyl. nepjol.info

| Functional Group | IR Absorption (cm⁻¹) |

| N-H Stretch (Amide) | ~3384 |

| C-H Stretch | ~2945 |

| C=O Stretch (Ketone) | ~1696 |

Table compiled from reported IR data. nepjol.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the chromophoric systems within the this compound molecule. technologynetworks.commsu.eduwikipedia.org The presence of conjugated systems, such as the α,β-unsaturated ketone in the A-ring and the benzoyl group, results in characteristic UV absorption maxima. msu.edu These absorptions are due to electronic transitions (e.g., π → π* and n → π*) within these chromophores. msu.edu The specific wavelengths of maximum absorbance (λmax) can provide evidence for the extent and nature of conjugation within the molecule. msu.eduontosight.aicnjournals.comscispace.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the absolute configuration of complex chiral molecules like steroidal alkaloids. This technique provides a detailed three-dimensional model of the atomic arrangement within a crystal by analyzing the diffraction pattern of an X-ray beam. scribd.com The process involves crystallizing the purified compound and measuring the angles and intensities of the diffracted X-rays. From this data, an electron density map is generated, allowing for the precise placement of each atom in space.

For non-centrosymmetric crystals, which are inherent for chiral molecules, the anomalous scattering effect allows for the determination of the absolute structure. This phenomenon creates small but measurable differences between the intensities of Bijvoet pairs (reflections hkl and -h-k-l), which directly relate to the molecule's absolute stereochemistry. Modern techniques can confidently establish the absolute configuration even for compounds containing no atoms heavier than oxygen, which is crucial for many natural products. While specific single-crystal X-ray diffraction data for this compound A is not widely published in primary literature, the structural elucidation of numerous related pregnane (B1235032) alkaloids has been definitively confirmed using this method, making it the gold standard for assigning the absolute stereochemistry of this compound class. researchgate.net

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are vital for investigating the stereochemical features of compounds in solution.

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the stereochemistry of this compound A. This technique is particularly sensitive to the spatial arrangement of chromophores within a chiral molecular framework. The CD spectrum of a steroidal alkaloid provides critical information about the conformation of its rings and the orientation of its substituents. Studies have confirmed the measurement of the circular dichroism spectrum for this compound A, which, when compared with data from related compounds and theoretical calculations, aids in assigning the stereochemistry at its various chiral centers.

Analysis of Sub-structural Moieties

The complete structural assignment of this compound A requires the detailed characterization of its distinct components: the substituent at the C-3 position, the core steroidal framework, and the amino side chain at the C-20 position. This is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This compound A possesses a benzamide group at the C-3 position of the steroidal A-ring. The presence and structure of this moiety are confirmed by characteristic spectroscopic signals. In ¹H NMR spectroscopy, the aromatic protons of the benzoyl group typically appear in the downfield region (δ 7.2-8.2 ppm). scielo.org.mxrsc.org The amide proton (NH) also gives a characteristic signal. In the ¹³C NMR spectrum, the carbonyl carbon of the benzamide group resonates at approximately δ 170.5 ppm, while the aromatic carbons produce a distinct set of signals. Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for establishing the connectivity between the benzamide group and the C-3 position of the steroid nucleus.

| Spectroscopic Data for Benzamide Moiety | |

| Technique | Characteristic Signals |

| ¹H NMR | Aromatic protons (δ 7.2-8.2 ppm), Amide proton (variable) |

| ¹³C NMR | Carbonyl carbon (δ ~170.5 ppm), Aromatic carbons (δ 127-135 ppm) |

| HMBC | Correlations between C-3 of steroid and amide proton/carbonyl |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks within each ring of the steroid.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments and confirming the positions of substituents on the tetracyclic framework. mdpi.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the ring junctions and substituents (e.g., α or β orientation). mdpi.com

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of the entire compound. nih.gov

A key feature of this compound A is the dimethylamino group attached to the C-20 position of the pregnane side chain. This substituent is readily identified by its distinct spectroscopic signature. In the ¹H NMR spectrum, the six equivalent protons of the two methyl groups on the nitrogen atom typically appear as a sharp singlet at approximately δ 2.2-2.9 ppm. In mass spectrometry, this side chain gives rise to a characteristic fragmentation pattern, often producing a prominent base peak at an m/z (mass-to-charge ratio) of 72, corresponding to the [CH₃-CH=N(CH₃)₂]⁺ ion.

| Spectroscopic Data for C-20 Dimethylamino Group | |

| Technique | Characteristic Signals |

| ¹H NMR | Sharp singlet for N(CH₃)₂ (δ ~2.92 ppm) |

| ¹³C NMR | Signal for N(CH₃)₂ carbons |

| Mass Spec (EI) | Characteristic fragment ion at m/z 72 |

| HRMS | Contributes to the overall exact mass for molecular formula determination |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.

Benzamide Moiety Identification

The structural characterization of this compound revealed the presence of a benzamide moiety, a significant feature influencing its chemical properties. The identification of this functional group was accomplished through a combination of spectroscopic techniques, which provided key data points confirming its presence and substitution pattern on the steroidal skeleton.

Research has identified this compound A as 20α-dimethylamino-3-benzoylamino-5α-pregn-2(3)-en-4-one, a novel steroidal alkaloid isolated from Pachysandra axillaris. capes.gov.br This structural assignment was the result of extensive spectroscopic analysis. The presence of the benzamide group is a defining characteristic of this and several other related steroidal alkaloids isolated from the same plant source. sioc-journal.cnjipb.netresearchgate.net

The key spectroscopic data supporting the identification of the benzamide moiety are summarized in the table below. While the specific spectral data from the original elucidation is not fully detailed in readily available literature, the following table represents characteristic values for the functional groups that constitute the benzamide moiety, based on established spectroscopic principles.

Table 1: Spectroscopic Data for Benzamide Moiety Identification in this compound

| Spectroscopic Technique | Observation | Interpretation |

| Infrared (IR) Spectroscopy | Strong absorption band around 1660-1680 cm⁻¹ | Corresponds to the C=O stretching vibration of the amide (Amide I band). |

| Absorption band around 1600 cm⁻¹ | Aromatic C=C stretching vibrations. | |

| Absorption band around 3300-3400 cm⁻¹ | N-H stretching vibration of the secondary amide. | |

| ¹H NMR Spectroscopy | Signals in the δ 7.4-7.8 ppm range | Protons of the monosubstituted benzene ring. |

| A broad singlet in the δ 8.0-9.0 ppm range | N-H proton of the secondary amide. | |

| ¹³C NMR Spectroscopy | Signal in the δ 165-170 ppm range | Carbonyl carbon (C=O) of the amide. |

| Signals in the δ 127-132 ppm range | Carbons of the aromatic ring. | |

| Mass Spectrometry | Characteristic fragmentation patterns | Presence of a fragment ion corresponding to the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. |

The IR spectrum would be expected to show a strong absorption for the amide carbonyl (C=O) group, typically seen between 1660 and 1680 cm⁻¹. libretexts.org Additionally, the N-H stretch of the secondary amide would appear as a distinct band around 3300-3400 cm⁻¹. libretexts.org The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600 cm⁻¹ region.

In the ¹H NMR spectrum, the protons of the phenyl group of the benzamide would typically resonate in the aromatic region (δ 7.4-7.8). The proton attached to the nitrogen of the amide (N-H) would likely appear as a broad singlet at a downfield chemical shift.

Furthermore, ¹³C NMR spectroscopy would provide definitive evidence with a signal for the amide carbonyl carbon appearing in the range of δ 165-170 ppm. libretexts.org The carbons of the aromatic ring would also be identifiable in their characteristic chemical shift range.

Mass spectrometry would further corroborate the presence of the benzamide moiety through characteristic fragmentation. A prominent peak at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), is a classic indicator of a benzamide group in mass spectral analysis.

Collectively, these spectroscopic findings, as reported in the initial structural elucidation studies, unequivocally confirmed the attachment of a benzamide group to the steroidal framework of this compound. capes.gov.brsioc-journal.cn

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Axillaridine

The total synthesis of a molecule as complex as this compound requires a robust strategic plan, typically beginning with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates.

Retrosynthetic analysis is a method used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. mdpi.com For this compound, the analysis identifies several key disconnections that simplify the complex structure into manageable subunits. The primary strategic bond cleavages are focused on the installation of the characteristic functional groups onto a foundational steroid core.

The main disconnections are:

C3–N Bond: The benzamide (B126) group at the C-3 position is disconnected, leading to a C-3 amine on the steroid skeleton and benzoyl chloride. This disconnection corresponds to a reliable amide formation reaction, such as the Schotten-Baumann acylation.

C17-C20 Bond: The dimethylaminoethyl side chain at the C-17 position is another key disconnection point. This suggests a conjugate addition, specifically a Michael addition, of a suitable nitrogen-containing nucleophile to a Δ¹⁶-20-ketone precursor.

Steroid Core: The complex tetracyclic pregnane (B1235032) core is envisioned to be derived from readily available and structurally similar natural products, such as hecogenin (B1673031) or cholesterol, through a series of functional group interconversions and modifications. nih.gov This semi-synthetic approach to the core is often more practical than constructing the entire ring system de novo. nih.gov

| Disconnection | Corresponding Forward Reaction | Precursors | Reference |

|---|---|---|---|

| C3-N Amide Bond | Schotten-Baumann Acylation | C-3 Amine Steroid + Benzoyl Chloride | |

| C17-C20 Side Chain | Michael Addition | Δ¹⁶-20-Ketone Steroid + Dimethylamine equivalent | |

| Pregnane Skeleton | Semi-synthesis/Functional Group Interconversion | Hecogenin or Cholesterol | nih.gov |

A critical aspect of synthesizing this compound is controlling the stereochemistry, particularly at the C-17 position, which bears the chiral (S)-1-(dimethylamino)ethyl side chain. The introduction of this side chain via a Michael addition to a flat, achiral enone intermediate necessitates a stereoselective approach to ensure the formation of the correct diastereomer. ethz.ch

Strategies to achieve this stereocontrol include:

Chiral Auxiliaries: An enantiopure chiral auxiliary, such as an Evans oxazolidinone, can be temporarily attached to the nucleophile or the steroid core. ethz.ch This auxiliary directs the approach of the reacting partners, leading to the formation of one diastereomer over the other. The auxiliary is then removed in a subsequent step. ethz.ch

Chiral Reagents: The use of chiral reagents, for instance, a chiral oxazaborolidine in a stereoselective reduction of a ketone precursor, can set the desired stereocenter. google.com Such reagents create a chiral environment around the reaction center, favoring one stereochemical outcome. google.com

Substrate Control: In some cases, the existing chirality of the steroid nucleus itself can influence the stereochemical outcome of reactions at adjacent centers, although this is often less predictable and may require extensive optimization.

The synthesis of the C-17 side chain is a pivotal and often challenging sequence in the total synthesis of pregnane alkaloids like this compound.

The total synthesis of steroidal alkaloids is fraught with challenges that have spurred significant advances in synthetic methodology. nih.govresearchgate.net

| Challenge | Description | Advance/Solution | Reference |

|---|---|---|---|

| Structural Complexity | The molecule features a dense array of functional groups on a rigid tetracyclic core, making selective reactions difficult. | Using advanced, highly selective modern reagents and protecting group strategies to differentiate reactive sites. | researchgate.net |

| Stereochemical Control | The molecule has multiple stereocenters. Establishing the correct relative and absolute configuration, especially at C-17, is crucial. | Development and application of asymmetric catalysis, chiral auxiliaries, and chiral pool synthesis from steroid precursors. | ethz.chgoogle.com |

| Synthesis Length | De novo synthesis of the steroid core is often long and low-yielding. | Semi-synthetic approaches starting from abundant natural steroids (e.g., hecogenin, prednisone) dramatically shorten the route. | nih.gov |

Stereoselective Synthesis of Complex Sub-units

Semi-Synthetic Modifications and Analog Preparation

Semi-synthesis and the preparation of analogs are vital for probing the biological activity of a natural product. ontosight.aiwentworthnursery.com By systematically modifying the structure of this compound, researchers can identify which functional groups are essential for its activity, a process known as developing a structure-activity relationship (SAR). nih.govresearchgate.net

This compound possesses several functional groups amenable to chemical modification. The tertiary amine of the side chain and the secondary amide in the A-ring are primary targets for derivatization.

N-Oxidation: The tertiary amine at the C-20 side chain can be readily oxidized to the corresponding N-oxide using reagents like meta-chloroperoxybenzoic acid (mCPBA). basicmedicalkey.com This modification alters the electronic properties and steric bulk of the side chain.

Quaternization: The tertiary amine can also be alkylated with agents like methyl iodide to form a quaternary ammonium (B1175870) salt, introducing a permanent positive charge.

Amide Modification: The N-H bond of the benzamide group can be alkylated or acylated, though this may require strong bases due to the lower reactivity of amides compared to amines.

SAR studies involve synthesizing a library of related compounds and evaluating their biological activity to build a model of how structure correlates with function. google.commdpi.comnih.gov For Pachysandra alkaloids, research indicates that the substituents at the C-3 and C-20 positions are critical for biological potency. researchgate.net

Key strategies for generating this compound analogs for SAR studies include:

Varying the C-3 Acyl Group: The benzoyl group can be replaced with other aromatic or aliphatic acyl groups to probe the importance of its size, electronics, and aromaticity. For example, analogs could be synthesized using different acyl chlorides in the final acylation step.

Modifying the C-20 Amine: The dimethylamino group can be replaced with other alkylamines (diethylamino, piperidinyl, etc.) to investigate the influence of steric hindrance and basicity at this position.

Modifying the Steroid Core: Introducing or removing double bonds or hydroxyl groups on the steroid skeleton can reveal the importance of the core's conformation and hydrophobicity.

These studies are crucial for optimizing the natural product's activity, potentially leading to the development of derivatives with improved therapeutic properties. ontosight.airesearchgate.net

Derivatization of Specific Functional Groups

Chemical Reactivity and Degradation Pathways

The chemical reactivity of this compound is largely dictated by the functional groups within its structure: the tertiary amine of the pyrrolizidine (B1209537) nucleus, the ester linkages of the macrocycle, and the hydroxyl groups on the necic acid moiety. These sites are susceptible to various transformations, leading to a range of degradation products.

Oxidative Modifications of Functional Groups

The functional groups in this compound are prone to oxidative modifications, which represent a significant pathway for its metabolism and degradation. The two primary sites of oxidation are the tertiary nitrogen of the necine base and the hydroxyl groups of the necic acid.

N-Oxidation: The tertiary amine in the pyrrolizidine core is readily oxidized to form the corresponding N-oxide. nih.govmdpi.com This transformation is a major metabolic route for pyrrolizidine alkaloids in biological systems and can also be achieved in the laboratory using common oxidizing agents like organic peroxyacids. nih.govmdpi.comfrontiersin.org The formation of this compound N-oxide alters the polarity and biological disposition of the molecule. nih.govnih.gov While often considered a detoxification pathway, N-oxides can be reduced back to the tertiary amine in certain environments, acting as a metabolic reservoir. nih.govfrontiersin.orgnih.gov

Hydroxyl Group Oxidation: The necic acid portion of this compound contains hydroxyl groups that can be targeted by oxidative processes. While specific studies on this compound are limited, general oxidative reactions for such functional groups are well-established. For instance, oxidation of secondary hydroxyls would yield ketones, potentially altering the conformation and stability of the macrocyclic ring.

A key metabolic oxidation, distinct from simple functional group modification, involves the enzymatic dehydrogenation of the pyrrolizidine ring by cytochrome P-450 monooxygenases to form highly reactive pyrrolic esters, also known as dehydroalkaloids (DHAs). usu.edunih.govnih.gov This "metabolic activation" is critical to the biological activity of unsaturated pyrrolizidine alkaloids.

Acid-Catalyzed Rearrangements

The structural framework of this compound, particularly the necine base, can undergo rearrangements under acidic conditions. While specific data on this compound is scarce, the reactivity of its core component, retronecine (B1221780), provides insight into potential acid-catalyzed transformations. These rearrangements often involve the allylic alcohol system of the necine base.

Under acidic catalysis, protonation of a hydroxyl group can facilitate its elimination to form a carbocationic intermediate. This intermediate can then undergo rearrangement, such as an allylic shift, to yield a more stable structure. For many pyrrolizidine alkaloids, acidic conditions can promote complex rearrangements and even polymerization. The stability of reactive intermediates, such as dehydroalkaloids formed metabolically, can also be influenced by acid catalysis, affecting their reactivity towards cellular components. nih.gov

Hydrolysis of Lactone Rings

The macrocyclic diester structure of this compound contains two ester linkages, which form a large lactone ring. This ring is susceptible to hydrolysis under both acidic and basic conditions, breaking the macrocycle and separating the necic acid from the necine base. usu.edunih.govcore.ac.uk

Alkaline Hydrolysis: Treatment with a base, such as sodium hydroxide, will saponify the ester bonds, yielding the parent necine base (retronecine) and the dicarboxylate salt of the corresponding necic acid. This is a common and definitive method for structural elucidation of macrocyclic pyrrolizidine alkaloids.

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester linkages can be hydrolyzed to give the necine base and the free necic acid. The rate of hydrolysis can be influenced by steric hindrance around the ester groups. usu.edu This degradation pathway is considered a form of detoxification, as the separated necine and necic acid components typically exhibit significantly lower toxicity than the intact macrocyclic alkaloid. nih.govcore.ac.uk

The hydrolysis of the lactone ring is a critical degradation pathway, effectively neutralizing the structural features required for the characteristic biological activity of macrocyclic pyrrolizidine alkaloids.

| Reaction Condition | Moiety Affected | Products | Significance |

| Basic (e.g., NaOH) | Macrocyclic Diester (Lactone) | Retronecine + Necic Acid Dicarboxylate Salt | Structural elucidation; Detoxification |

| Acidic (e.g., H₃O⁺) | Macrocyclic Diester (Lactone) | Retronecine + Necic Acid | Detoxification Pathway |

Biosynthetic Investigations and Pathway Elucidation

Proposed Biosynthetic Routes for Axillaridine

The biosynthesis of the foundational pyrrolizidine (B1209537) core is widely believed to commence with the condensation of two molecules of putrescine in a reaction dependent on NAD+. mdpi.com However, an alternative starting point has been proposed by some researchers, suggesting the involvement of one molecule of putrescine and one molecule of spermidine (B129725). mdpi.com This initial step is crucial as it lays the groundwork for the characteristic bicyclic pyrrolizidine skeleton.

Following the formation of the core structure, the pathway proceeds through a series of modifications to yield the necine base. This base then undergoes esterification with necic acids, which are aliphatic mono- or dicarboxylic acids, to form the final alkaloid structure. mdpi.com In the case of this compound, which is a macrocyclic diester, the necine base is esterified with a specific dicarboxylic acid to create the distinctive macrocyclic ring. While the general outline of pyrrolizidine alkaloid biosynthesis is established, the precise sequence of events and intermediates specific to this compound are still under investigation.

Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic transformations that are characteristic of pyrrolizidine alkaloid pathways. Key enzymes catalyze specific steps, ensuring the correct assembly and modification of the molecule. While the complete enzymatic cascade for this compound has not been fully elucidated, knowledge from related pathways provides significant insights.

One of the pivotal enzymatic steps is the N-oxygenation of the tertiary nitrogen in the pyrrolizidine ring. scispace.com This reaction is often catalyzed by a flavin-dependent monooxygenase. Another critical transformation is the esterification of the necine base with necic acids, a reaction likely facilitated by specific acyltransferases.

Recent advancements in chemo-enzymatic synthesis have highlighted the potential of integrating enzymatic transformations with chemical conversions for the production of complex natural products. nih.gov These approaches often leverage the high regio- and stereoselectivity of enzymes to perform challenging chemical steps. nih.govworktribe.com For instance, enzymes can be used for late-stage functionalization of core scaffolds or to construct complex cyclic systems. nih.gov Such strategies could be instrumental in further dissecting and potentially manipulating the biosynthetic pathway of this compound.

Precursor Incorporation Studies

Precursor incorporation studies using isotopically labeled compounds have been fundamental in tracing the biosynthetic origins of pyrrolizidine alkaloids. For instance, studies on Senecio vulgaris have demonstrated the efficient incorporation of 14C-labeled precursors like arginine, putrescine, and spermidine into the pyrrolizidine alkaloid senecionine (B1681732) N-oxide. researchgate.net These experiments confirmed that the roots are the primary site of biosynthesis for these alkaloids. researchgate.net

Similarly, investigations into the biosynthesis of trichodesmine (B190315) and globiferine in Crotalaria globifera have provided evidence for the incorporation of L-isoleucine and valine. These amino acids likely contribute to the formation of the necic acid portion of these alkaloids. Although specific precursor incorporation studies for this compound are not extensively detailed in the available literature, the findings from related pyrrolizidine alkaloids strongly suggest that similar precursors, such as polyamines for the necine base and amino acids for the necic acid, are involved.

Genetic and Genomic Approaches to Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized in biosynthetic gene clusters (BGCs) within the plant genome. nih.govfrontiersin.org The advent of high-throughput sequencing and bioinformatic tools has revolutionized the discovery and characterization of these BGCs. nih.govfrontiersin.org

Databases and computational tools such as antiSMASH and BiG-SCAPE are used to systematically identify and classify BGCs from genomic data. uni-saarland.degithub.com While a specific BGC for this compound has not yet been fully characterized and deposited into public repositories like MIBiG (Minimum Information about a Biosynthetic Gene cluster), the general framework for identifying such clusters is well-established. secondarymetabolites.org The process involves sequencing the genome of an this compound-producing organism, such as Crotalaria axillaris, and then using computational pipelines to mine for gene clusters that encode the necessary biosynthetic enzymes, including polyamine synthases, oxidoreductases, and acyltransferases. researchgate.net The identification and functional characterization of the this compound BGC would provide definitive insights into its biosynthesis and enable metabolic engineering efforts.

Comparative Biosynthesis with Related Pyrrolizidine Alkaloids

Comparing the biosynthesis of this compound with that of other pyrrolizidine alkaloids reveals both conserved pathways and points of divergence. The initial formation of the pyrrolizidine core from polyamines is a common feature across many alkaloids in this class. scispace.com However, the subsequent tailoring steps, particularly the nature of the necic acids and the macrocyclization process, lead to the vast structural diversity observed.

For example, the biosynthesis of macrocyclic diester alkaloids like senecionine involves the esterification of the necine base retronecine (B1221780) with senecic acid. mdpi.com In contrast, simple ester alkaloids involve monofunctional necic acids. This compound, being a macrocyclic diester, shares the fundamental macrocyclization step with alkaloids like senecionine and retrorsine. nih.gov However, the specific necic acid incorporated into this compound is what distinguishes it from these other compounds. researchgate.net

Studies on the comparative metabolism of different pyrrolizidine alkaloids, such as seneciphylline, retrorsine, monocrotaline, and trichodesmine, have shown that despite their structural similarities, there are significant differences in their metabolic fates. nih.gov These differences can be attributed to the reactivity of the initially formed dehydroalkaloid intermediates. nih.gov A similar comparative approach, once the full biosynthetic pathway of this compound is known, will be crucial for understanding its unique chemical properties.

Mechanistic Investigations of Biological Activities

Molecular Mechanisms of Antiestrogen (B12405530) Binding Site Inhibition

Beyond its effects on acetylcholinesterase, Axillaridine is also recognized for its significant activity as an inhibitor of the antiestrogen binding site (AEBS). chemfaces.cnbiocrick.com The AEBS is a distinct protein from the classical estrogen receptor (ER) and is implicated in modulating the activity of antiestrogenic compounds. nih.govnih.gov

This compound is a steroidal alkaloid that has been identified as an inhibitor of the antiestrogen binding site. biocrick.comsciopen.com The AEBS can sequester antiestrogenic drugs, potentially preventing them from interacting with their primary target, the estrogen receptor (ER). nih.gov In cellular contexts where AEBS is highly expressed, it can effectively compete for antiestrogen ligands, which may contribute to a mechanism of antiestrogen resistance while the cells remain sensitive to estrogens. nih.gov While this compound is known to bind to and inhibit the AEBS, specific details regarding its binding affinity (such as Kd or IC50 values) and the precise amino acid residues within the AEBS that it interacts with are not fully elucidated in the current literature.

Estrogen mediates its wide-ranging physiological effects through complex signaling pathways, which can be broadly classified as nuclear-initiated and membrane-initiated. genome.jpcreative-diagnostics.com The nuclear pathway involves estrogen binding to its receptors, ERα or ERβ, which then act as transcription factors to regulate the expression of target genes. genome.jpcreative-diagnostics.com The membrane-initiated pathways involve estrogen binding to receptors on the cell surface, such as a subpopulation of ER or the G-protein coupled estrogen receptor (GPER), which rapidly activates various intracellular signaling cascades, including protein kinase pathways. genome.jpmdpi.com

The direct impact of this compound's inhibition of the AEBS on these specific cellular estrogen signaling pathways is an area requiring further investigation. By binding to AEBS, this compound could theoretically modulate the availability of other antiestrogenic compounds, thereby indirectly influencing ER-mediated signaling. However, the downstream consequences of this specific interaction on the activation of pathways like MAPK or PI3K, or on the transcriptional regulation of estrogen-responsive genes, have not been explicitly detailed. mdpi.com Research has shown that this compound A can suppress osteoclastogenesis by inhibiting RANKL-mediated signaling pathways, demonstrating its ability to interfere with cellular signaling, though this is distinct from the classical estrogen pathways. sciopen.com

Ligand-Receptor Interaction Profiles

Molecular Mechanisms of Osteoclastogenesis Inhibition

This compound, a steroidal alkaloid, has demonstrated notable effects on bone metabolism, particularly in the inhibition of osteoclastogenesis—the process of forming osteoclasts, the cells responsible for bone resorption. sciopen.comsciopen.com The molecular underpinnings of this activity involve interference with key signaling pathways and cellular processes that are fundamental to bone homeostasis.

Regulation of Osteoclast Differentiation Pathways (e.g., RANKL-RANK Signaling)

The primary mechanism by which this compound suppresses osteoclast differentiation is through the disruption of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. sciopen.comscilit.com The interaction between RANKL and its receptor, RANK, is essential for the development, activation, and survival of osteoclasts. qiagen.comthermofisher.comnih.gov Research indicates that this compound directly binds to RANKL, a critical cytokine in osteoclastogenesis, thereby blocking its interaction with the RANK receptor on osteoclast precursor cells. sciopen.com

This blockade prevents the activation of several downstream signaling cascades that are crucial for osteoclast formation. sciopen.comresearchgate.net Specifically, this compound has been shown to inhibit RANKL-mediated signaling pathways, including those involving NF-κB, protein kinase B (AKT), and mitogen-activated protein kinases (MAPKs). sciopen.comsciopen.com By preventing the initial RANKL-RANK binding, this compound effectively halts the signal transduction required for the differentiation of hematopoietic monocyte/macrophage precursors into mature osteoclasts. sciopen.comthermofisher.com

Downregulation of Osteoclastogenesis-Related Marker Genes and Proteins

Consistent with its inhibition of the primary RANKL signaling axis, this compound significantly downregulates the expression of key transcriptional regulators and marker genes essential for osteoclast differentiation and function. sciopen.comsciopen.com

Key among these are the transcription factors c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) . sciopen.commdpi.com NFATc1 is often considered the master transcription factor for osteoclastogenesis, and its induction is heavily dependent on RANKL signaling, partly through c-Fos. nih.govmdpi.comfrontiersin.org this compound has been observed to suppress the RANKL-stimulated expression of both c-Fos and NFATc1 at both the mRNA and protein levels. sciopen.com This suppression is a critical downstream effect of its interference with the upstream RANKL-RANK interaction and subsequent signaling cascades. sciopen.commdpi.com

Furthermore, this compound treatment leads to a marked reduction in the expression of several other vital osteoclast-specific genes and proteins. sciopen.comscilit.com These include:

Tartrate-resistant acid phosphatase (TRAP): A hallmark enzyme of osteoclasts. sciopen.comresearchgate.net

c-Src: A tyrosine kinase crucial for the cytoskeletal organization required for bone resorption. sciopen.comnih.gov

Matrix metallopeptidase-9 (MMP-9): An enzyme involved in the degradation of the organic bone matrix. sciopen.comnih.gov

Cathepsin K: A protease that is highly expressed in osteoclasts and plays a pivotal role in the degradation of bone matrix proteins like type I collagen. sciopen.comnih.gov

The coordinated downregulation of these factors demonstrates this compound's comprehensive inhibitory effect on the molecular machinery of osteoclast maturation and activity. sciopen.com

Table 1: Effect of this compound on Osteoclastogenesis Marker Expression

| Marker | Type | Function in Osteoclastogenesis | Effect of this compound | Reference |

| NFATc1 | Transcription Factor | Master regulator of osteoclast differentiation. | Downregulation | sciopen.com |

| c-Fos | Transcription Factor | Essential for NFATc1 induction and osteoclast formation. | Downregulation | sciopen.com |

| TRAP | Enzyme | Hallmark marker of mature osteoclasts. | Downregulation | sciopen.com |

| c-Src | Tyrosine Kinase | Regulates actin ring formation and bone resorption. | Downregulation | sciopen.com |

| MMP-9 | Enzyme (Protease) | Degrades bone matrix components. | Downregulation | sciopen.com |

| Cathepsin K | Enzyme (Protease) | Primary protease for degrading bone matrix proteins. | Downregulation | sciopen.com |

Impact on Cellular Processes in Bone Homeostasis

Bone homeostasis is maintained by a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. scirp.orgnih.gov this compound contributes to maintaining this balance by directly impeding the cellular processes of osteoclasts that are necessary for bone resorption. sciopen.com

A critical structure for osteoclast function is the F-actin ring . dovepress.commdpi.com This highly organized, podosome-based superstructure forms at the periphery of the osteoclast, creating a sealed zone against the bone surface. mdpi.comresearchgate.net This seal is essential for the polarized secretion of acid and proteases, like Cathepsin K, into the resorption lacuna to break down the bone matrix. researchgate.net Research on compounds with similar inhibitory mechanisms shows that disrupting upstream signaling, such as the RANKL pathway and c-Src activation, prevents the proper formation of these F-actin rings. dovepress.comresearchgate.net Given that this compound inhibits these precise pathways, it consequently disrupts the formation of the F-actin ring, thereby impairing the primary function of mature osteoclasts. sciopen.comresearchgate.net

Mechanisms of Antimicrobial Activity

While the primary research focus for this compound has been on bone metabolism, some steroidal alkaloids exhibit antimicrobial properties. sciopen.comumanitoba.ca

Inhibitory Effects on Bacterial Growth (Gram-positive)

This compound has been noted to possess antibacterial activities, particularly against Gram-positive bacteria. umanitoba.ca The mechanisms by which many antibacterial agents function include the inhibition of cell wall synthesis, disruption of membrane function, or interference with protein or nucleic acid synthesis. libretexts.orgoregonstate.educationopenstax.org Antibiotics that target the synthesis of the peptidoglycan layer in bacterial cell walls are often effective against Gram-positive bacteria, which have a thick peptidoglycan layer. libretexts.orgourworldindata.org

Cellular Targets in Microbial Organisms

The precise cellular targets of this compound in microbial organisms have not been fully elucidated. umanitoba.ca However, the mechanisms of other antimicrobial compounds offer potential avenues of action. nih.govnih.gov These mechanisms can include disrupting the integrity of the bacterial cell membrane, inhibiting essential enzymes involved in metabolic pathways, or interfering with the synthesis of DNA, RNA, or proteins. nih.govnih.gov For many plant-derived secondary metabolites, including alkaloids, antimicrobial action can stem from their ability to tamper with cell membrane function, leading to leakage of cellular contents. nih.gov Further research is required to pinpoint the specific molecular interactions between this compound and bacterial cells.

Cellular Mechanisms of Neuroprotective Effects (in vitro)

The neuroprotective potential of this compound is an area of growing interest, with in vitro studies beginning to shed light on the cellular and molecular mechanisms that may underlie its beneficial effects on neuronal health. Research into its biological activities suggests that its protective actions could be mediated through multiple pathways, primarily focusing on combating oxidative stress and modulating the cell's response to various stressors.

Protection Against Oxidative Stress-Induced Neuronal Damage

Oxidative stress is a critical factor in the pathogenesis of neurodegenerative diseases, arising from an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to counteract their harmful effects. nih.govdovepress.com The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively modest antioxidant defenses. nih.gov Oxidative damage in neurons can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in neuronal dysfunction and cell death. nih.govdovepress.com

Compounds with antioxidant properties can protect neurons by neutralizing free radicals, thereby preventing this cascade of damage. nih.gov this compound-A has been identified as a compound with antioxidant properties. dovepress.com This characteristic suggests a direct mechanism by which it may confer neuroprotection. By scavenging free radicals, this compound could mitigate the initial triggers of oxidative damage, helping to preserve the integrity of neuronal membranes, proteins, and genetic material.

In vitro models are crucial for elucidating these effects. Typically, neuronal cell cultures, such as those from PC12 or SH-SY5Y cell lines, are exposed to an oxidative insult (e.g., hydrogen peroxide or amyloid-beta peptides) to mimic the conditions of neurodegeneration. frontiersin.org The protective effect of a compound like this compound can then be quantified by measuring markers of cell viability, apoptosis, and oxidative damage.

Key indicators of oxidative stress and the protective effects of antioxidant compounds in neuronal cells are often presented in detailed research findings.

| Parameter Measured | Typical Effect of Oxidative Stressor | Potential Protective Effect of an Antioxidant Compound |

| Cell Viability | Decrease | Attenuation of cell death |

| Reactive Oxygen Species (ROS) | Increase | Reduction in ROS levels |

| Lipid Peroxidation (e.g., MDA levels) | Increase | Decrease in lipid peroxidation markers |

| Antioxidant Enzyme Activity (e.g., SOD, Catalase) | Decrease | Restoration or enhancement of enzyme activity |

| Mitochondrial Membrane Potential | Decrease (depolarization) | Stabilization of mitochondrial membrane potential |

| Apoptotic Markers (e.g., Caspase-3 activity) | Increase | Reduction in apoptotic markers |

While this compound-A has been noted for its antioxidant capabilities, detailed in vitro studies quantifying its specific effects on these parameters in neuronal cells under oxidative stress are not extensively documented in the available literature. dovepress.com Its primary reported mechanism in the context of neuroprotection is the inhibition of acetylcholinesterase (AChE), which serves to increase acetylcholine (B1216132) levels in the synaptic cleft. nih.govmedchemexpress.comchemfaces.com

Modulation of Cellular Stress Response Pathways

Beyond direct antioxidant activity, neuroprotective agents can also function by modulating the cell's own defense mechanisms against stress. nih.gov Cells possess intricate signaling networks, known as cellular stress response pathways, that are activated to restore homeostasis or, if the damage is too severe, initiate programmed cell death. nih.gov Key among these in the context of neuroprotection are the Nrf2 pathway and the unfolded protein response (UPR).

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of the cellular antioxidant response. nih.govmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes. nih.govmdpi.com Activation of the Nrf2 pathway can therefore bolster the neuron's intrinsic defenses against oxidative damage. nih.gov

The Unfolded Protein Response (UPR) is another critical stress response pathway, located in the endoplasmic reticulum (ER). nih.govnih.gov The ER is central to protein synthesis and folding. Conditions that disrupt ER function, such as oxidative stress or the accumulation of misfolded proteins (a hallmark of many neurodegenerative diseases), trigger the UPR. nih.govnih.gov The UPR aims to restore normal ER function by reducing protein synthesis and enhancing protein folding and degradation capacities. nih.govnih.gov Chronic or overwhelming ER stress, however, can switch the UPR to a pro-apoptotic pathway. nih.gov Modulating the UPR to favor its protective aspects is a potential therapeutic strategy.

While these pathways are significant targets for neuroprotective interventions, direct evidence from in vitro studies detailing the modulation of the Nrf2 pathway or the Unfolded Protein Response by this compound in neuronal cells is not currently available in the reviewed scientific literature.

Advanced Analytical and Computational Methodologies in Axillaridine Research

Spectroscopic Data Interpretation and Database Management

The structural characterization of Axillaridine relies heavily on the interpretation of spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a wealth of information. numberanalytics.com The analysis of this complex data is essential for identifying molecular structures, functional groups, and understanding the compound's physical and chemical properties. numberanalytics.com Effective data visualization through spectral plots, which show intensity versus wavelength or frequency, is critical for identifying trends and patterns. numberanalytics.com

Advanced data analysis techniques are often required to extract meaningful insights from raw spectroscopic data, which can be complex and noisy. numberanalytics.comnumberanalytics.com Preprocessing steps, such as baseline correction and noise reduction, are often necessary before analysis. nih.govspectroscopyonline.com Multivariate analysis methods like Principal Component Analysis (PCA) can help identify underlying patterns in complex datasets. numberanalytics.commdpi.com

The management of this spectral and structural data is facilitated by specialized chemical databases. Public repositories like PubChem and ChEMBL serve as crucial resources for researchers, providing comprehensive information on this compound's chemical structure, computed properties, and identifiers (e.g., CHEMBL335133). ontosight.ainih.gov These databases ensure that data is standardized and accessible, supporting ongoing research and computational modeling efforts. nuvisan.com

High-Throughput Screening for Biological Activity

High-throughput screening (HTS) is a pivotal technology in the investigation of this compound's pharmacological profile. ontosight.ai This automated process allows for the rapid testing of vast numbers of compounds to identify "hits" that exhibit a specific biological activity. nuvisan.combmglabtech.com In the context of this compound research, HTS is employed to screen for its effects against various biological targets, guiding further investigation into its therapeutic potential. ontosight.aievotec.com

Enzyme-Based Assays

Enzyme-based assays are fundamental in determining the specific interactions of this compound with protein targets. biocompare.com These assays measure how the compound affects the activity of a particular enzyme, which is often a key component in a disease pathway. thermofisher.com Research has prominently identified this compound-A as an inhibitor of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant targets in the management of Alzheimer's disease. nih.gov

Enzyme inhibition assays have been designed to quantify this activity. umanitoba.ca For example, one study investigated the substrate specificity of a flavin-dependent monooxygenase from Zonocerus variegatus and measured its activity with this compound. plos.org Such assays provide quantitative data on the compound's potency and selectivity.

| Substrate | Enzyme | Specific Activity (nkat/mg) |

| This compound | ZvPNO | 11.8 |

ZvPNO: Pyrrolizidine (B1209537) alkaloid N-oxygenase from Zonocerus variegatus. Data from plos.org.

Cell-Based Assays (e.g., cytotoxicity assays for mechanistic understanding, apoptosis via flow cytometry)

Cell-based assays are critical for evaluating the biological effects of this compound in a more physiologically relevant context than biochemical assays. bmglabtech.com These assays measure various cellular parameters in living cells, such as cell viability, proliferation, and programmed cell death (apoptosis). bmglabtech.comnih.gov They are essential in drug discovery for assessing a compound's potential efficacy and toxicity. nih.gov

This compound A and its analogs have been investigated for their potential as anticancer agents, a line of inquiry that relies heavily on cell-based assays. ontosight.ai Cytotoxicity assays are employed to determine the degree to which this compound can cause cell damage or death. thermofisher.com These assays can help differentiate between uncontrolled cell death (necrosis) and apoptosis. bmglabtech.com

For a deeper mechanistic understanding, apoptosis assays are used to quantify the number of cells undergoing programmed cell death after treatment with the compound. nih.gov Flow cytometry is a powerful technique in this regard, often used with specific markers like Annexin V, which binds to phosphatidylserine (B164497) on the surface of early-stage apoptotic cells. sigmaaldrich.com This allows for the precise quantification of apoptotic cells and provides insight into the compound's mechanism of action. sigmaaldrich.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in this compound research. ontosight.ainaturalproducts.net These in silico methods provide detailed insights into the molecular interactions between this compound and its biological targets, complementing experimental data and guiding the design of new derivatives with improved properties. ontosight.ai

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.com In this compound research, docking simulations have been instrumental in understanding its interaction with acetylcholinesterase (AChE). tandfonline.com Studies have shown that this compound-A binds within the aromatic gorge of the AChE active site. tandfonline.com Although its bulky steroidal structure prevents it from penetrating as deeply as some other inhibitors, it establishes crucial interactions. tandfonline.com Docking studies have identified key interactions, such as π-π stacking between the aromatic ring of this compound-A and aromatic residues of the enzyme, like Tyr124. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. anjs.edu.iqbiorxiv.org MD simulations have been extensively applied to the this compound-A/AChE complex to explore the dynamic behavior of the ligand in the active site and to observe the structural changes induced in the enzyme upon binding. tandfonline.comanjs.edu.iqnih.gov

These simulations, run for time scales such as 2.0 nanoseconds, reveal that the binding of this compound-A to AChE alters the enzyme's dynamics and can reduce the size of the active site gorge. tandfonline.comresearchgate.netanjs.edu.iq The simulations confirm the stability of the π-π interactions with key aromatic residues, which are believed to be responsible for the inhibition of the enzyme's catalytic activity. anjs.edu.iqnih.gov By modeling the movement of atoms over time, MD simulations provide a more accurate representation of the binding event in a physiological environment. biorxiv.org

| Technique | Target Protein | Key Findings | Citations |